6,8-Dimethoxymoxifloxacin

描述

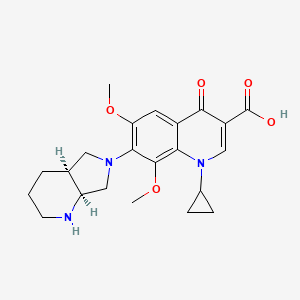

Structure

3D Structure

属性

IUPAC Name |

7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6,8-dimethoxy-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O5/c1-29-17-8-14-18(25(13-5-6-13)10-15(20(14)26)22(27)28)21(30-2)19(17)24-9-12-4-3-7-23-16(12)11-24/h8,10,12-13,16,23H,3-7,9,11H2,1-2H3,(H,27,28)/t12-,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPLQOJJBWRDKQP-BLLLJJGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C(=C1)C(=O)C(=CN2C3CC3)C(=O)O)OC)N4CC5CCCNC5C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=C2C(=C1)C(=O)C(=CN2C3CC3)C(=O)O)OC)N4C[C@@H]5CCCN[C@@H]5C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10145577 | |

| Record name | 6,8-Dimethoxymoxifloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10145577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1029364-73-5 | |

| Record name | 6,8-Dimethoxymoxifloxacin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1029364735 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6,8-Dimethoxymoxifloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10145577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-DESFLUORO-6-METHOXYMOXIFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/283Q61MZID | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Advanced Synthetic Strategies

Chemical Synthesis Pathways of the 6,8-Dimethoxymoxifloxacin Core Structure

A key intermediate in the synthesis of moxifloxacin (B1663623) is 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. The synthesis of this compound would likely commence with a precursor that incorporates both methoxy (B1213986) groups at the C-6 and C-8 positions. A potential starting material for this synthesis is 3,5-dimethoxyaniline.

The initial steps would involve the cyclization of the aniline (B41778) derivative to form the quinolone core. A common method for this is the Gould-Jacobs reaction, which involves reacting the aniline with a diethyl ethoxymethylenemalonate followed by thermal cyclization. Subsequent reactions would introduce the cyclopropyl (B3062369) group at the N-1 position and the carboxylic acid at the C-3 position.

A crucial step in the synthesis is the nucleophilic aromatic substitution at the C-7 position. In the case of this compound, the fluorine atom at C-7 of the quinolone core is displaced by the chiral bicyclic amine, (S,S)-2,8-diazabicyclo[4.3.0]nonane. This reaction is typically carried out in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO) or acetonitrile, often in the presence of a base like triethylamine (B128534) to neutralize the hydrofluoric acid formed during the reaction.

An alternative approach involves the synthesis of a 6,8-dimethoxy-7-fluoroquinolone carboxylic acid derivative as the key intermediate. This could potentially be achieved by starting with a suitably substituted benzene (B151609) derivative and building the quinolone ring system. For instance, a multi-step synthesis starting from a dimethoxy-substituted aniline could lead to the desired quinolone core.

Below is a table outlining a proposed synthetic pathway for the this compound core structure, highlighting the key reactions and intermediates.

| Step | Reaction | Reactants | Key Intermediate/Product |

| 1 | Gould-Jacobs Reaction | 3,5-Dimethoxyaniline, Diethyl ethoxymethylenemalonate | Diethyl (3,5-dimethoxyphenylamino)methylenemalonate |

| 2 | Thermal Cyclization | Diethyl (3,5-dimethoxyphenylamino)methylenemalonate | Ethyl 6,8-dimethoxy-4-hydroxyquinoline-3-carboxylate |

| 3 | N-Alkylation | Ethyl 6,8-dimethoxy-4-hydroxyquinoline-3-carboxylate, Cyclopropyl bromide | Ethyl 1-cyclopropyl-6,8-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate |

| 4 | Introduction of Fluorine (if necessary) and Hydrolysis | Halogenation and subsequent hydrolysis of the ester | 1-Cyclopropyl-7-fluoro-6,8-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid |

| 5 | Nucleophilic Aromatic Substitution | 1-Cyclopropyl-7-fluoro-6,8-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, (S,S)-2,8-diazabicyclo[4.3.0]nonane | This compound |

Approaches for Derivatization and Analog Synthesis Relevant to this compound

The derivatization of the this compound scaffold offers a pathway to novel analogs with potentially enhanced properties. The primary sites for modification on the fluoroquinolone core are the C-7 substituent, the N-1 substituent, and the C-3 carboxylic acid group.

Modification of the C-7 Substituent: The C-7 position is a well-established site for modifying the biological activity of fluoroquinolones. In the case of this compound, the (S,S)-2,8-diazabicyclo[4.3.0]nonane moiety can be replaced with a variety of other cyclic amines. This is achieved through nucleophilic aromatic substitution on the 7-fluoro-6,8-dimethoxyquinolone precursor. The choice of the amine can influence the compound's spectrum of activity, potency, and pharmacokinetic profile.

Modification of the N-1 Substituent: The N-1 substituent, typically a cyclopropyl group in many potent fluoroquinolones, is crucial for DNA gyrase inhibition. Analogs of this compound could be synthesized with different alkyl or aryl substituents at this position to explore the structure-activity relationship. This would involve using a different N-alkylating agent in the synthesis of the quinolone core.

Modification of the C-3 Carboxylic Acid: The carboxylic acid group at the C-3 position is essential for the antibacterial activity of fluoroquinolones as it is involved in binding to the DNA gyrase-DNA complex. However, it can be esterified or converted to other functional groups to create prodrugs or to modulate the compound's physicochemical properties. For instance, the synthesis of 3-heteroaryl fluoroquinolone hybrids has been explored, where the carboxylic acid is replaced with various heterocyclic rings.

The following table summarizes potential derivatization strategies for this compound.

| Position of Modification | Type of Modification | Potential Reagents/Methods | Desired Outcome |

| C-7 | Replacement of the bicyclic amine | Various cyclic amines (e.g., piperazine, pyrrolidine (B122466) derivatives) via nucleophilic aromatic substitution | Altered spectrum of activity and potency |

| N-1 | Variation of the alkyl/aryl substituent | Different alkyl halides or aryl boronic acids in the N-alkylation step | Investigation of SAR for DNA gyrase inhibition |

| C-3 | Esterification or amidation | Alcohols or amines with coupling agents | Prodrug formation, modified solubility |

| C-3 | Replacement with a heterocyclic ring | Multi-step synthesis involving modification of the carboxylic acid | Novel hybrid compounds with potentially different biological targets |

Methodological Advancements in Fluoroquinolone Synthesis

The synthesis of fluoroquinolones has benefited from several methodological advancements aimed at improving efficiency, reducing environmental impact, and enabling the creation of more complex analogs. These advancements are directly applicable to the synthesis of this compound.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, higher yields, and cleaner reaction profiles. In the context of fluoroquinolone synthesis, microwave-assisted methods have been successfully applied to key steps such as the nucleophilic aromatic substitution at the C-7 position. This technique can accelerate the synthesis of this compound and its analogs, facilitating rapid library generation for structure-activity relationship studies. The use of microwave irradiation can be particularly beneficial for challenging substitution reactions that may require harsh conditions under conventional heating. ijpronline.com

Green Chemistry Approaches: There is a growing emphasis on the development of environmentally benign synthetic methods in the pharmaceutical industry. Green chemistry principles are being increasingly applied to fluoroquinolone synthesis. primescholars.comprimescholars.comijbpas.comresearchgate.netresearchgate.net This includes the use of greener solvents, recyclable catalysts, and more atom-economical reactions. ijbpas.com For the synthesis of this compound, this could involve exploring water-based reaction media for certain steps or employing solid-supported reagents to simplify purification processes. The goal is to minimize the generation of hazardous waste and to develop more sustainable manufacturing processes. primescholars.comprimescholars.com

Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automated synthesis. While not yet widely reported for the synthesis of this specific compound, the principles of flow chemistry could be applied to the multi-step synthesis of this compound, enabling a more controlled and scalable production process.

The table below highlights some of the key advancements in fluoroquinolone synthesis.

| Methodological Advancement | Key Features | Potential Application in this compound Synthesis |

| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, improved yields. ijpronline.com | Acceleration of the C-7 nucleophilic substitution and other key steps. |

| Green Chemistry | Use of environmentally friendly solvents, recyclable catalysts, and atom-economical reactions. primescholars.comprimescholars.comijbpas.comresearchgate.netresearchgate.net | Development of a more sustainable and environmentally friendly synthetic route. primescholars.com |

| Flow Chemistry | Continuous processing, enhanced safety and control, potential for automation. | Scalable and controlled production of the final compound and its intermediates. |

| Novel Catalysts | Development of more efficient and selective catalysts for cyclization and substitution reactions. | Improved yields and purity of the quinolone core and final product. |

Molecular Mechanism of Action

Inhibition of Bacterial Type II Topoisomerases: DNA Gyrase

Fluoroquinolones, the class of antibiotics to which Moxifloxacin (B1663623) and its derivatives belong, exert their antibacterial effects by targeting bacterial type II topoisomerases. One of the primary targets is DNA gyrase (topoisomerase II). This enzyme is essential for bacterial DNA replication, repair, and recombination, as it introduces negative supercoils into the DNA, relieving torsional stress.

The proposed mechanism for 6,8-Dimethoxymoxifloxacin, mirroring that of Moxifloxacin, involves the formation of a stable ternary complex with DNA gyrase and bacterial DNA. This complex traps the enzyme in its cleavage-competent state, where the DNA is cut to allow for strand passage. By stabilizing this cleavage complex, the drug prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks. These breaks are ultimately lethal to the bacterial cell as they trigger a cascade of events, including the SOS response and ultimately, apoptosis-like death. The C8-methoxy group, present in Moxifloxacin and by extension in this compound, is thought to enhance the activity against DNA gyrase.

Inhibition of Bacterial Type IV Topoisomerases

The second critical target for this class of compounds is topoisomerase IV, another type II topoisomerase. While DNA gyrase is the primary target in many Gram-negative bacteria, topoisomerase IV is often the main target in Gram-positive bacteria. Topoisomerase IV plays a crucial role in the decatenation of daughter chromosomes following DNA replication. Inhibition of this enzyme prevents the segregation of newly replicated chromosomes into daughter cells, thereby halting cell division.

Similar to its action on DNA gyrase, this compound is presumed to stabilize the topoisomerase IV-DNA cleavage complex. This prevents the enzyme from completing its catalytic cycle, leading to a failure in chromosome segregation and subsequent bacterial cell death. The dual-targeting of both DNA gyrase and topoisomerase IV is a hallmark of newer generation fluoroquinolones like Moxifloxacin, contributing to their broad spectrum of activity.

Comparative Analysis of Topoisomerase Inhibition with Moxifloxacin and Structural Analogs

A direct comparative analysis of the inhibitory activity of this compound against bacterial topoisomerases with that of Moxifloxacin and other structural analogs is not available in the public domain. Such a study would require the synthesis of pure this compound and subsequent biochemical assays to determine its half-maximal inhibitory concentration (IC50) values against purified DNA gyrase and topoisomerase IV from various bacterial species.

For illustrative purposes, a hypothetical data table is presented below to demonstrate how such a comparative analysis would be structured. It is imperative to understand that the values in this table are purely fictional and are not based on experimental data.

| Compound | Target Enzyme | Organism | IC50 (µM) |

| This compound | DNA Gyrase | Streptococcus pneumoniae | Data Not Available |

| Topoisomerase IV | Streptococcus pneumoniae | Data Not Available | |

| Moxifloxacin | DNA Gyrase | Streptococcus pneumoniae | Hypothetical Value: 0.5 |

| Topoisomerase IV | Streptococcus pneumoniae | Hypothetical Value: 0.8 | |

| Ciprofloxacin (B1669076) | DNA Gyrase | Streptococcus pneumoniae | Hypothetical Value: 1.2 |

| Topoisomerase IV | Streptococcus pneumoniae | Hypothetical Value: 0.9 |

Elucidation of Specific Binding Interactions of this compound with Target Enzymes

Detailed structural information from techniques such as X-ray crystallography or cryo-electron microscopy would be necessary to elucidate the specific binding interactions of this compound with DNA gyrase and topoisomerase IV. As this information is not available, the binding mode can only be inferred from studies on the parent compound, Moxifloxacin.

The binding of fluoroquinolones to the enzyme-DNA complex is multifaceted. It involves:

Magnesium Ion Coordination: A non-catalytic magnesium ion is typically chelated by the keto-acid moiety of the fluoroquinolone, bridging the drug to the enzyme and the DNA.

Base Stacking: The aromatic ring system of the drug intercalates between the DNA bases at the site of cleavage.

Hydrogen Bonding and van der Waals Interactions: Specific amino acid residues within the quinolone-resistance determining region (QRDR) of the GyrA and ParC subunits of the enzymes form hydrogen bonds and other non-covalent interactions with the functional groups of the drug.

The addition of a second methoxy (B1213986) group at the C6 position in this compound would likely alter the electronic and steric properties of the molecule compared to Moxifloxacin. This could potentially influence its binding affinity and orientation within the active site of the target enzymes, but without experimental data, any prediction remains speculative.

Spectrum and Potency of Antimicrobial Activity

In Vitro Antimicrobial Efficacy Studies against Bacterial Pathogens

No peer-reviewed studies providing MIC values or other measures of in vitro efficacy for 6,8-Dimethoxymoxifloxacin against a broad range of bacterial pathogens were found.

Specific data on the activity of this compound against Gram-positive bacterial strains such as Staphylococcus aureus, Streptococcus pneumoniae, or Enterococcus faecalis are not available in the public domain.

There is no available research detailing the in vitro efficacy of this compound against Gram-negative bacteria like Escherichia coli, Pseudomonas aeruginosa, or Haemophilus influenzae.

Information regarding the activity of this compound against atypical pathogens such as Mycoplasma pneumoniae, Chlamydia pneumoniae, or Legionella pneumophila has not been published in the scientific literature.

Efficacy against Antibiotic-Resistant Bacterial Strains

No studies were identified that specifically investigated the efficacy of this compound against antibiotic-resistant bacteria.

There is no published data on the specific activity of this compound against strains of Methicillin-Resistant Staphylococcus aureus (MRSA). While research into moxifloxacin (B1663623) derivatives for activity against MRSA is ongoing, results specific to the 6,8-dimethoxy variant are not available. nih.gov

Specific data concerning the efficacy of this compound against bacteria with multidrug-resistant (MDR) phenotypes could not be located in the available scientific literature.

Determination of Minimum Inhibitory Concentrations (MICs) and Minimum Bactericidal Concentrations (MBCs)

The antimicrobial activity of this compound is quantified through the determination of its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period. The MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.

Standardized microdilution or agar (B569324) dilution methods are employed to ascertain these values. In these assays, various concentrations of this compound are incubated with a standardized suspension of a specific bacterium. Following incubation, the MIC is determined by visual inspection for turbidity or growth. To establish the MBC, aliquots from the clear tubes or plates (those at and above the MIC) are subcultured onto antibiotic-free media. The lowest concentration that prevents bacterial growth on this subculture is the MBC.

At present, specific MIC and MBC data for a wide range of bacterial isolates for the compound this compound are not extensively available in publicly accessible scientific literature. Research in this area is ongoing to fully characterize its antimicrobial profile.

Comparative Antimicrobial Potency of this compound relative to Clinically Established Fluoroquinolones

The clinical potential of a new antimicrobial agent is often evaluated by comparing its potency to that of existing drugs in the same class. For this compound, this involves side-by-side in-vitro testing against clinically established fluoroquinolones such as ciprofloxacin (B1669076), levofloxacin, and moxifloxacin.

These comparative studies are crucial for understanding the potential advantages of the novel compound, which may include enhanced activity against resistant strains, an expanded spectrum of activity, or a lower propensity for resistance development. The relative potency is typically assessed by comparing the MIC₅₀ and MIC₉₀ values (the concentrations required to inhibit 50% and 90% of the tested isolates, respectively) across a panel of clinically relevant bacteria.

Detailed comparative data from head-to-head studies of this compound against other fluoroquinolones are not yet widely published. Such studies are essential to delineate its specific therapeutic niche and potential advantages over current treatment options.

Mechanisms of Bacterial Resistance to 6,8 Dimethoxymoxifloxacin

Target Enzyme Mutations and Alterations (DNA Gyrase and Topoisomerase IV)

The primary targets of fluoroquinolones are two essential bacterial enzymes: DNA gyrase and topoisomerase IV. cdc.govnih.gov In Gram-negative bacteria, DNA gyrase is the main target, while topoisomerase IV is the primary target in Gram-positive bacteria. cdc.gov Resistance to 6,8-Dimethoxymoxifloxacin frequently arises from mutations in the genes encoding these enzymes, specifically within the quinolone resistance-determining regions (QRDRs) of gyrA, gyrB, parC, and parE genes. These mutations lead to amino acid substitutions that reduce the binding affinity of the fluoroquinolone to the enzyme-DNA complex, thereby diminishing the drug's inhibitory effect. nih.gov

Commonly observed mutations in the QRDRs that confer resistance are detailed in the table below.

| Gene | Common Mutation Hotspots | Resulting Amino Acid Change (Examples) |

| gyrA | Codons 83 and 87 | Ser83 -> Leu, Asp87 -> Asn/Gly/Tyr |

| gyrB | Codons 426 and 447 | Asp426 -> Asn, Lys447 -> Glu |

| parC | Codons 80 and 84 | Ser80 -> Ile/Arg, Glu84 -> Gly/Lys |

| parE | Codons 420 and 460 | Ser420 -> Ala, Pro460 -> Ser |

This table presents examples of common mutations and is not exhaustive.

The accumulation of multiple mutations in these target enzymes can lead to higher levels of resistance. For instance, a single mutation may result in a low level of resistance, but additional mutations in either the same or a different target enzyme gene can confer clinically significant resistance.

Efflux Pump-Mediated Resistance Mechanisms

Efflux pumps are transmembrane proteins that actively transport various substrates, including antibiotics, out of the bacterial cell. nih.gov Overexpression of these pumps can reduce the intracellular concentration of this compound, preventing it from reaching its target enzymes in sufficient concentrations to be effective. nih.gov Efflux pumps are a significant mechanism of both intrinsic and acquired resistance in a wide range of bacteria. escholarship.org

Several families of efflux pumps contribute to fluoroquinolone resistance, with the Resistance-Nodulation-Division (RND) superfamily being particularly important in Gram-negative bacteria. nih.govnih.gov

| Efflux Pump Family | Examples | Bacterial Species |

| Resistance-Nodulation-Division (RND) | AcrAB-TolC, MexAB-OprM, AdeIJK | Escherichia coli, Pseudomonas aeruginosa, Acinetobacter baumannii nih.govnih.gov |

| Major Facilitator Superfamily (MFS) | NorA, PmrA | Staphylococcus aureus, Streptococcus pneumoniae |

| Small Multidrug Resistance (SMR) | EmrE | Escherichia coli |

| Multidrug and Toxic Compound Extrusion (MATE) | NorM | Vibrio parahaemolyticus nih.gov |

| ATP-Binding Cassette (ABC) Superfamily | DrrAB | Mycobacterium tuberculosis escholarship.org |

This table provides examples of efflux pump families and associated pumps involved in fluoroquinolone resistance.

Porin Channel Modifications Affecting Cellular Uptake

In Gram-negative bacteria, the outer membrane acts as a barrier to the entry of many antibiotics. Hydrophilic drugs like fluoroquinolones typically enter the cell through porin channels, which are water-filled protein channels. nih.govnih.gov A reduction in the number of these porins or the expression of modified porins with reduced permeability can decrease the uptake of this compound, contributing to resistance. nih.gov This mechanism is often found in conjunction with other resistance mechanisms, such as efflux pump overexpression, leading to a synergistic increase in resistance. mdpi.com

| Porin | Bacterial Species | Impact of Modification |

| OmpF | Escherichia coli | Decreased expression leads to reduced uptake of fluoroquinolones. mdpi.com |

| OmpC | Escherichia coli | Changes in expression can alter permeability. |

| OprD | Pseudomonas aeruginosa | Loss or modification is associated with resistance to various antibiotics, including fluoroquinolones. |

This table illustrates the role of specific porins in antibiotic uptake and resistance.

Plasmid-Mediated Resistance Determinants (e.g., Qnr Proteins)

Plasmid-mediated quinolone resistance (PMQR) mechanisms are of significant concern as they can be transferred horizontally between different bacterial species. nih.gov These mechanisms typically confer low-level resistance on their own but can facilitate the selection of higher-level resistance mutations. nih.gov The most well-characterized PMQR determinants are the Qnr proteins.

Qnr Proteins: These proteins belong to the pentapeptide repeat family and protect DNA gyrase and topoisomerase IV from the inhibitory effects of fluoroquinolones. nih.govfrontiersin.org Qnr proteins bind to the target enzymes, preventing the fluoroquinolone from binding and stabilizing the enzyme-DNA cleavage complex. researchgate.net Several families of Qnr proteins have been identified, including QnrA, QnrB, QnrC, QnrD, and QnrS. nih.gov

Other plasmid-mediated resistance mechanisms include:

AAC(6')-Ib-cr: A variant of an aminoglycoside acetyltransferase that can modify and inactivate certain fluoroquinolones, including ciprofloxacin (B1669076) and norfloxacin. frontiersin.org

QepA and OqxAB: Plasmid-encoded efflux pumps that actively extrude fluoroquinolones from the bacterial cell. frontiersin.org

Adaptive Resistance Mechanisms and Biofilm Formation in Response to this compound Exposure

Bacteria can exhibit adaptive resistance, a transient form of resistance that occurs in response to environmental stresses, such as exposure to antibiotics. This can involve changes in gene expression that lead to a temporary increase in resistance.

Biofilm Formation: A crucial adaptive resistance mechanism is the formation of biofilms, which are structured communities of bacterial cells enclosed in a self-produced polymeric matrix. nih.gov Bacteria within a biofilm are significantly less susceptible to antibiotics than their planktonic (free-living) counterparts. nih.gov The mechanisms of resistance within a biofilm are multifactorial and include:

Reduced antibiotic penetration: The extracellular polymeric substance (EPS) matrix of the biofilm can act as a physical barrier, limiting the diffusion of antibiotics. nih.gov

Altered microenvironment: The physiological conditions within a biofilm, such as nutrient limitation and slow growth rates, can reduce the efficacy of antibiotics that target actively growing cells.

Expression of resistance genes: The biofilm environment can trigger the expression of genes associated with resistance, such as those encoding efflux pumps.

Persister cells: A subpopulation of dormant, highly tolerant cells within the biofilm, known as persister cells, can survive high concentrations of antibiotics.

Strategies to Circumvent or Attenuate Bacterial Resistance to Fluoroquinolones

Overcoming fluoroquinolone resistance is a critical area of research. Several strategies are being explored to restore the efficacy of these important antibiotics.

| Strategy | Mechanism of Action | Examples/Research Findings |

| Efflux Pump Inhibitors (EPIs) | Block the activity of efflux pumps, thereby increasing the intracellular concentration of the antibiotic. | Development of compounds that target specific efflux pumps, such as the RND family, to be used in combination with fluoroquinolones. frontiersin.org |

| Combination Therapy | Using fluoroquinolones in combination with other classes of antibiotics or with non-antibiotic adjuvants to create synergistic effects. | Combining fluoroquinolones with beta-lactams or aminoglycosides can sometimes overcome resistance. |

| Development of Novel Fluoroquinolones | Designing new fluoroquinolone molecules that are less susceptible to existing resistance mechanisms. | Research into new fluoroquinolones that can effectively inhibit mutated target enzymes or are poor substrates for efflux pumps. oup.com |

| Metalloantibiotics | Complexation of fluoroquinolones with transition metal ions to enhance their antibacterial activity and potentially overcome resistance mechanisms. nih.gov | Studies have shown that some metal complexes of fluoroquinolones exhibit improved activity against resistant strains. nih.gov |

| Targeting Biofilms | Developing agents that can disrupt the biofilm matrix or target persister cells. | Use of enzymes to degrade the EPS matrix, or compounds that interfere with quorum sensing, the cell-to-cell communication system that regulates biofilm formation. |

Structure Activity Relationship Sar Studies of 6,8 Dimethoxymoxifloxacin and Its Analogs

Influence of Methoxy (B1213986) Substituents at Positions 6 and 8 on Pharmacological Properties

The pharmacological profile of a fluoroquinolone is significantly modulated by the nature of the substituents on its core bicyclic ring system. In the case of moxifloxacin (B1663623) analogs, the methoxy groups at positions C6 and C8 are of particular interest.

The substituent at the C8 position critically influences the steric configuration and target affinity of the molecule. oup.com Moxifloxacin, a fourth-generation fluoroquinolone, features a methoxy (-OCH3) group at the C8 position. This C8-methoxy group is credited with several pharmacological advantages. It enhances activity against Gram-positive bacteria and anaerobes and appears to lower the propensity for the selection of resistant mutants. oup.commdpi.com Studies comparing moxifloxacin with its structural analog BAY y 3118, which has a chlorine atom at C8, show that the C8-methoxy group significantly enhances bactericidal activity against Staphylococcus aureus and lowers the frequency of resistance development. oup.com The methoxy group at C8, combined with the bulky diazabicyclo substituent at C7, contributes to moxifloxacin's potent activity against a broad spectrum of pathogens, including Mycobacterium tuberculosis. mdpi.comrroij.com Furthermore, the C8-methoxy group has been shown to enhance the bacteriostatic and lethal activities against mutants of E. coli with alterations in the DNA gyrase enzyme. oup.com

Conversely, the C6 position in most modern, highly potent fluoroquinolones is occupied by a fluorine atom. This C6-fluoro substituent is a hallmark of the fluoroquinolone class, significantly enhancing cell penetration and affinity for the DNA gyrase target, leading to broad-spectrum antibacterial activity. rroij.comnih.govresearchgate.net The introduction of a methoxy group at C6, creating a 6,8-dimethoxy analog, would represent a significant deviation from this established SAR principle. While direct data on a 6,8-dimethoxy analog is scarce, it is known that replacing the C6-fluorine can alter the activity profile. For instance, some 6-amino quinolones have shown potent activity, demonstrating that C6-fluorine is not an absolute requirement for antibacterial efficacy. oup.comresearchgate.net A C6-methoxy group would alter the electronic and steric properties at this position, which would be expected to have a profound impact on the drug's interaction with its bacterial targets.

Table 1: Impact of C8 Substituent on Quinolone Activity

| C8 Substituent | Example Compound | Effect on Pharmacological Properties | Reference |

|---|---|---|---|

| -OCH3 (Methoxy) | Moxifloxacin, Gatifloxacin | Enhances activity against Gram-positive bacteria and anaerobes; reduces the emergence of resistance. | oup.commdpi.com |

| -Cl (Chlorine) | BAY y 3118, Besifloxacin | Improves activity against anaerobes and Gram-positive bacteria. | oup.commdpi.com |

| -F (Fluorine) | Sparfloxacin | Enhances activity against Gram-positive cocci. | oup.combrieflands.com |

| -H (Hydrogen) | Ciprofloxacin (B1669076), Levofloxacin | Baseline activity; used as a comparator for substituted analogs. | mdpi.com |

Impact of Quinolone Ring Substitutions on Antimicrobial Potency and Selectivity

C-5 Position : Manipulation of the C5 substituent can increase activity against Gram-positive organisms. nih.gov The order of potency enhancement at this position is generally -NH2 > -OH > -CH3. nih.gov For example, the addition of an amino group at C5 has been shown to improve the activity profile. oup.com

C-7 Position : The substituent at C7 has a major impact on the antimicrobial spectrum, potency, and pharmacokinetic properties. rroij.com The bulky diazabicyclo ring in moxifloxacin is key to its enhanced Gram-positive and anaerobic activity. mdpi.com This large group is also thought to reduce the susceptibility of the compound to bacterial efflux pumps, a common mechanism of resistance. ucl.ac.be In comparison, the piperazinyl ring found in ciprofloxacin confers excellent activity against Gram-negative bacteria, while the substituted pyrrolidine (B122466) rings in compounds like clinafloxacin (B351) and sitafloxacin (B179971) also provide potent activity. nih.govnih.gov

Conformational Analysis and Molecular Modeling in SAR Investigations

Computational techniques are indispensable for elucidating the three-dimensional basis of fluoroquinolone activity. Molecular modeling and conformational analysis provide critical insights into how these drugs interact with their target enzymes, DNA gyrase and topoisomerase IV. conicet.gov.arinformahealthcare.com

Fluoroquinolones function by stabilizing a "poison complex," which consists of the enzyme covalently bound to cleaved DNA. nih.gov The drug intercalates into the DNA at the cleavage site, preventing the enzyme from religating the DNA strands. nih.govnih.gov Molecular docking and dynamics simulations reveal the specific interactions that stabilize this ternary complex. A key feature of this interaction is a water-metal ion bridge, where a magnesium ion coordinates with both the drug molecule and specific amino acid residues of the enzyme, such as a conserved serine and an acidic residue (aspartate or glutamate) within the Quinolone Resistance-Determining Region (QRDR). fortunejournals.comsemanticscholar.org

Simulations of moxifloxacin bound to the DNA-gyrase complex show that the quinolone core interacts with key residues like Arg128, while the C7 ring extends into a pocket on the GyrB subunit. fortunejournals.comfortuneonline.org The C8-methoxy group influences the drug's conformation within this binding pocket. Molecular dynamics (MD) simulations are used to analyze the stability of these interactions over time and to understand how mutations in the target enzymes, particularly in the QRDR, lead to resistance by disrupting these critical drug-enzyme contacts. informahealthcare.comfortunejournals.com These computational studies are vital for understanding the structural basis for the enhanced activity of newer agents like moxifloxacin against resistant strains. conicet.gov.ar

Quantitative Structure-Activity Relationship (QSAR) Modeling for 6,8-Dimethoxymoxifloxacin Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activity. pku.edu.cnaip.org For fluoroquinolones, QSAR models are developed to predict antimicrobial potency (e.g., Minimum Inhibitory Concentration, MIC) based on calculated molecular descriptors. aip.org

These descriptors quantify various physicochemical properties of the molecules, including:

Electronic Descriptors : Such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and atomic charges on specific atoms (e.g., qC9, qO11). pku.edu.cnaip.orgresearchgate.net

Hydrophobic Descriptors : Like the octanol-water partition coefficient (logP), which relates to membrane permeability. pku.edu.cn

Topological and Steric Descriptors : Which describe the size, shape, and branching of the molecule.

A typical QSAR study involves calculating these descriptors for a set of fluoroquinolone analogs with known antibacterial activities. Multilinear Regression (MLR) is then used to generate an equation that best describes the relationship. aip.orgresearchgate.net For example, a study on fluoroquinolone derivatives produced the following QSAR model for predicting antibacterial activity:

Log MIC₅₀ = 473.758 – 92.342 (qC9) + 461.068 (qO11) + 192.743 (qC16) – 277.851 (qC20) + 1004.598 (LUMO) aip.orgresearchgate.net

This equation indicates that the antibacterial activity (Log MIC₅₀) is influenced by the partial atomic charges on carbons 9, 16, and 20, the charge on oxygen 11, and the LUMO energy. aip.orgresearchgate.net Such models, once validated, can be used to predict the activity of novel, unsynthesized derivatives and guide the rational design of more potent compounds. aip.org

Table 2: Example of a QSAR Model for Fluoroquinolone Derivatives

| Model Parameter | Value/Equation | Reference |

|---|---|---|

| Dependent Variable | Log MIC₅₀ | aip.orgresearchgate.net |

| Independent Variables (Descriptors) | qC9, qO11, qC16, qC20 (Atomic Charges), LUMO (Energy of Lowest Unoccupied Molecular Orbital) | aip.orgresearchgate.net |

| Regression Equation | Log MIC₅₀ = 473.758 – 92.342(qC9) + 461.068(qO11) + 192.743(qC16) – 277.851(qC20) + 1004.598(LUMO) | aip.orgresearchgate.net |

| Correlation Coefficient (r) | 0.977 | researchgate.net |

Rational Design of Novel this compound Analogs Based on Established SAR Principles

The rational design of new analogs of this compound is guided by the established SAR and QSAR principles discussed previously. The goal is to retain or enhance desirable properties while potentially improving the activity spectrum or overcoming resistance.

Based on established SAR, several principles would guide the design of new analogs:

Retain Core Features : The N-1 cyclopropyl (B3062369) group and the C8-methoxy group should likely be retained, as they are strongly correlated with high potency and a reduced likelihood of resistance development, respectively. oup.commdpi.com

Modify the C-7 Substituent : The C7 position is a prime target for modification to modulate the antimicrobial spectrum and potency. While the diazabicyclo group of moxifloxacin provides excellent Gram-positive and anaerobic activity, novel heterocyclic rings could be explored to further enhance potency or target specific resistant pathogens. nih.govmdpi.com For example, introducing different aminopyrrolidine substituents could be a viable strategy. brieflands.com

Explore C-6 Alternatives : While a C6-methoxy group is a deviation, SAR studies show that alternatives to the C6-fluorine are possible. oup.com A systematic exploration of small, electron-donating or -withdrawing groups at C6 could yield analogs with novel activity profiles, though this would require extensive synthesis and testing.

QSAR models provide a more quantitative approach to design. Using a validated QSAR equation, chemists can computationally design novel structures and predict their activity before undertaking synthesis. For example, using the model presented in section 6.4, a designer would aim to introduce substituents that modify the atomic charges on the quinolone ring and the LUMO energy in a direction that the model predicts will lower the MIC (i.e., increase potency). aip.orgaip.org This in silico screening process drastically reduces the time and cost associated with identifying promising lead compounds for further development. nih.gov

Preclinical Pharmacological Investigations

In Vitro Pharmacological Characterization

In vitro studies are the foundational step in characterizing a new chemical entity. They are performed in a controlled laboratory environment, outside of a living organism, to determine the compound's basic biological activity and mechanisms of action at the molecular and cellular level.

Target Engagement StudiesTarget engagement studies are crucial to confirm that a drug candidate physically interacts with its intended molecular target within a cell. For a fluoroquinolone derivative like 6,8-Dimethoxymoxifloxacin, the primary targets would be the bacterial enzymes DNA gyrase and topoisomerase IV.nih.govplos.orgmdpi.comThese enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death.nih.gov

Methods such as the Cellular Thermal Shift Assay (CETSA) or chemical protein stability assays (CPSA) could be employed. researchgate.netfrontiersin.org These techniques measure the change in the thermal stability of the target protein upon ligand binding. An increase in the melting temperature of DNA gyrase or topoisomerase IV in the presence of this compound would provide direct evidence of target engagement. Without specific studies on this compound, no data on its target engagement can be presented.

Enzyme Kinetic Studies of InhibitionEnzyme kinetic studies quantify the inhibitory activity of a compound against its target enzyme. These assays determine key parameters such as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the drug required to inhibit 50% of the enzyme's activity.frontiersin.orgFor a dual-target inhibitor, these studies would be conducted for both DNA gyrase and topoisomerase IV from various bacterial species, including clinically relevant pathogens like Staphylococcus aureus and Escherichia coli.plos.org

The kinetic mechanism of inhibition (e.g., competitive, non-competitive) would also be determined by analyzing reaction rates at varying substrate and inhibitor concentrations. researchgate.net This information is vital for understanding how the compound interacts with the enzyme's active site. nih.gov No published IC₅₀ values or kinetic parameters for this compound were found.

Cellular Uptake and Intracellular DistributionFor an antibiotic to be effective, it must be able to penetrate the bacterial cell wall and membrane to reach its intracellular targets. Cellular uptake studies measure the accumulation of the compound inside bacterial cells. This can be investigated using radiolabeled compounds or analytical techniques like liquid chromatography-mass spectrometry (LC-MS) to quantify the intracellular drug concentration over time.

The mechanism of uptake, whether through passive diffusion or active transport, is also a key area of investigation. For Gram-negative bacteria, passage through the outer membrane is a significant barrier. nih.gov Studies would assess how structural modifications, such as the 6,8-dimethoxy substitutions, affect this uptake compared to the parent compound, moxifloxacin (B1663623). The intracellular distribution would further clarify if the compound localizes to specific compartments. No data regarding the cellular uptake or distribution of this compound is currently available. nih.gov

In Vivo Pharmacological Assessments in Relevant Animal Models

In vivo assessments are conducted in living organisms, typically animal models, to understand how a drug behaves in a complex biological system. These studies are essential for evaluating a drug's efficacy and its pharmacokinetic profile.

Efficacy Studies in Bacterial Infection ModelsTo test the therapeutic potential of this compound, its efficacy would be evaluated in established animal models of bacterial infection.mdpi.comMurine models, such as thigh infection or lung infection models in mice, are commonly used.diva-portal.orgvivexia.frThese models involve infecting the animals with a specific pathogen (e.g., methicillin-resistant Staphylococcus aureus - MRSA) and then administering the test compound.frontiersin.org

The primary endpoint is typically the reduction in bacterial load (measured in colony-forming units, or CFU) in the infected tissue after a set period of treatment, compared to an untreated control group. mdpi.complos.org Survival studies may also be conducted for more severe infection models, like sepsis. The results would demonstrate the compound's ability to control and clear an infection in a living host. No such efficacy data has been published for this compound.

Pharmacokinetic Profiling: Absorption, Distribution, Metabolism, and ExcretionPharmacokinetics (PK) describes the journey of a drug through the body. These studies, often summarized by the acronym ADME, are critical for determining an appropriate dosing regimen.cam.ac.ukdovepress.com

Absorption: Measures how well the drug is absorbed into the bloodstream after administration (e.g., oral, intravenous).

Distribution: Determines where the drug travels in the body, such as its concentration in key tissues like the lungs and kidneys, compared to the plasma. nih.gov

Metabolism: Identifies how the body chemically modifies the drug, which can lead to its activation or inactivation and clearance. This often involves cytochrome P450 (CYP) enzymes. dovepress.com

Excretion: Determines how the drug and its metabolites are removed from the body (e.g., via urine or feces). nih.gov

These parameters (including Cmax, Tmax, AUC, and half-life) would typically be determined in animal models like rats. nih.govmdpi.com This comprehensive profile is essential for predicting the drug's behavior in humans. A thorough search yielded no specific ADME or pharmacokinetic data for this compound.

Pharmacodynamic Modeling and Correlation with Therapeutic Efficacy

Pharmacodynamic (PD) modeling is a crucial step in drug development that establishes a quantitative relationship between drug concentration and its pharmacological effect. europa.eunih.gov This modeling, often using approaches like the Emax model, helps in predicting the therapeutic efficacy of a compound. europa.eu For antibacterial agents, this involves correlating pharmacokinetic/pharmacodynamic (PK/PD) indices, such as the ratio of the area under the concentration-time curve to the minimum inhibitory concentration (AUC/MIC), with bacterial killing rates. frontiersin.org

However, no specific studies detailing the pharmacodynamic modeling of this compound or its correlation with therapeutic efficacy could be identified. One available source notes that "6,8-Dimethoxy Moxifloxacin Hydrochloride" is considered an impurity reference material and suggests it has "reducing antibacterial efficacy compared to the parent compound." mdpi.com This implies that its therapeutic potential is likely limited, which may explain the lack of in-depth preclinical investigation.

Safety Pharmacology Studies

Safety pharmacology studies are mandated by regulatory bodies like the ICH to investigate potential adverse effects on vital organ systems before a drug candidate can proceed to clinical trials. researchgate.netnih.gov These core studies typically focus on the cardiovascular, central nervous, and respiratory systems. researchgate.netnih.gov

Cardiovascular System Effects

The cardiovascular system is a primary focus of safety pharmacology due to the potential for serious adverse events. nih.gov Standard assessments include evaluating effects on blood pressure, heart rate, and the electrocardiogram (ECG), with a particular focus on QT interval prolongation, which can indicate a risk of arrhythmia. nih.govfrontiersin.org These evaluations are often conducted in conscious, telemetered animals to obtain precise data. frontiersin.org

No preclinical studies detailing the cardiovascular effects of this compound have been published. While moxifloxacin itself is known to have some effects on the QT interval, the profile of this specific dimethoxy analogue remains uncharacterized.

Central Nervous System Effects

Preclinical evaluation of central nervous system (CNS) effects is critical to identify potential side effects such as seizures, sedation, or changes in coordination and behavior. nih.govnih.gov These assessments often involve a functional observational battery (FOB) in animal models. nih.gov

There is no available data from preclinical studies on the specific effects of this compound on the central nervous system.

Respiratory System Effects

The ICH S7A guideline requires the assessment of a drug's effects on the respiratory system. nih.govdovepress.com These studies typically measure parameters such as respiratory rate and tidal volume in conscious animals, often using techniques like whole-body plethysmography. nih.gov

No dedicated preclinical safety pharmacology studies on the respiratory effects of this compound have been reported in the available literature.

Translational Research from Preclinical Findings to Potential Clinical Implications

Translational research aims to bridge the gap between preclinical discoveries and clinical applications, ensuring that findings from animal models are relevant and predictive for humans. nih.govacc.org A robust preclinical data package, including comprehensive pharmacodynamic and safety pharmacology results, is essential for this translation. hiv.gov The lack of such data for this compound prevents any meaningful discussion of its potential clinical implications. The characterization of this compound as an impurity with likely reduced efficacy suggests that it is not being pursued as a therapeutic candidate, thus halting any translational research efforts.

Research and Developmental Applications of 6,8 Dimethoxymoxifloxacin

Role as a Reference Standard in Pharmaceutical Quality Control and Manufacturing

In the stringent environment of pharmaceutical manufacturing, reference standards are indispensable for the quality control of active pharmaceutical ingredients (APIs) and finished drug products. 6,8-Dimethoxymoxifloxacin is utilized as a certified reference standard in the quality assessment of Moxifloxacin (B1663623).

A reference standard is a highly purified compound used as a benchmark for analytical tests. Its primary function is to confirm the identity, purity, and strength of a pharmaceutical product. In the context of Moxifloxacin production, this compound is specifically designated as "Moxifloxacin EP Impurity B" by the European Pharmacopoeia (EP). This designation establishes it as a critical material for use in official quality control testing.

During the manufacturing process of Moxifloxacin Hydrochloride, quality control laboratories use this compound to:

Verify Analytical Methods: It is used to validate the performance of analytical techniques, such as High-Performance Liquid Chromatography (HPLC), ensuring they are accurate, precise, and specific for detecting and quantifying impurities.

Identify Impurities: By comparing the analytical profile of a Moxifloxacin batch against the reference standard, analysts can unequivocally identify the presence of this compound.

Quantify Impurity Levels: The reference standard allows for the precise measurement of the amount of this specific impurity in the final API, ensuring it does not exceed the strict limits set by regulatory bodies.

The availability of this well-characterized reference material is essential for manufacturers to comply with regulatory requirements and to release safe and high-quality Moxifloxacin products.

Table 1: Profile of this compound as a Reference Standard

| Parameter | Description |

|---|---|

| Compound Name | This compound |

| Synonyms | Moxifloxacin EP Impurity B; 1-Cyclopropyl-6,8-dimethoxy-7-((4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid |

| Role | Pharmaceutical Reference Standard |

| Application | Quality Control and Manufacturing of Moxifloxacin Hydrochloride |

| Primary Use | Identification and quantification of impurities in analytical testing. |

Utility in Impurity Profiling and Drug Substance Characterization of Moxifloxacin Hydrochloride

Impurity profiling is a cornerstone of drug development and manufacturing, providing a detailed picture of the impurities present in a drug substance. This compound is a known process-related impurity that can arise during the synthesis of Moxifloxacin. Its presence, even in minute quantities, must be monitored and controlled.

The utility of this compound in this context is multifaceted:

Method Development: It serves as a crucial marker during the development of stability-indicating analytical methods. These methods must be capable of separating the main compound (Moxifloxacin) from all potential impurities, including this compound.

Process Optimization: By tracking the levels of this impurity, chemists can optimize the synthetic route for Moxifloxacin to minimize its formation, leading to a more efficient and cleaner manufacturing process.

Batch Release Testing: For every manufactured batch of Moxifloxacin Hydrochloride, analytical tests are performed to confirm that the level of Impurity B is below the pharmacopoeial threshold. This ensures the consistency and safety of the drug substance from batch to batch.

Stability Studies: During stability testing, which assesses how a drug product's quality varies over time under different environmental conditions, this compound is monitored to ensure it does not form as a degradation product.

The structural characterization of Moxifloxacin Hydrochloride is incomplete without a thorough understanding of its impurity profile. Therefore, this compound is an essential tool for the comprehensive characterization of the drug substance.

Table 2: Application in Impurity Profiling

| Application Area | Role of this compound |

|---|---|

| Analytical Method Development | Used as a marker to ensure specificity and separation in chromatographic methods. |

| Synthetic Process Control | Helps in monitoring and optimizing reaction conditions to reduce impurity formation. |

| Quality Assurance | Enables quantification to ensure batches meet regulatory purity specifications. |

| Drug Substance Characterization | Provides a complete profile of potential process-related impurities. |

Investigational Compound for Antibiotic Resistance Research

The rise of antibiotic resistance necessitates the continuous exploration of new antibacterial agents. While this compound is an impurity and not an active drug, its parent structure is a key area of investigation. Research into antibiotic resistance often involves the synthesis and evaluation of analogs and derivatives of existing antibiotics to overcome resistance mechanisms.

Studies have focused on creating derivatives of Moxifloxacin to combat resistant strains, such as Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Researchers synthesize new analogs by modifying the core Moxifloxacin structure to enhance their activity against mutated bacteria. nih.govresearchgate.netcolab.ws For instance, the creation of Moxifloxacin-ester and Moxifloxacin-amide derivatives has yielded compounds with significant antibacterial profiles against resistant microbes. nih.govresearchgate.net

In this field of research, understanding the structure-activity relationship (SAR) is paramount. researchgate.netrroij.com SAR studies explore how specific changes to a molecule's structure affect its biological activity. By studying related compounds like this compound, researchers can gain insights into which parts of the fluoroquinolone molecule are essential for antibacterial action and which can be modified to restore efficacy against resistant pathogens. The investigation of such derivatives helps in building a knowledge base for designing new antibiotics that can evade existing resistance mechanisms, such as alterations in the target enzymes DNA gyrase and topoisomerase IV. nih.govrroij.com

Potential as a Scaffold for Novel Antimicrobial Agent Development

A chemical scaffold is a core structure of a molecule that serves as a foundation for the design and synthesis of new compounds. The quinolone ring system, which is the foundational structure of this compound, is considered a "privileged scaffold" in medicinal chemistry. nih.gov This means it is a versatile framework that can be modified to interact with various biological targets, leading to the development of new drugs.

The fluoroquinolone scaffold is a subject of intense research for developing the next generation of antimicrobial agents. nih.govsemanticscholar.org Its value lies in its proven effectiveness and the vast potential for chemical modification. researchgate.net Scientists use this scaffold to design and synthesize novel compounds with aims such as:

Broadening the Spectrum of Activity: Modifying the scaffold to be effective against a wider range of bacteria, including multi-drug-resistant strains. researchgate.net

Targeting Novel Mechanisms: Engineering derivatives that inhibit new or multiple bacterial targets, which can reduce the likelihood of resistance developing. nih.gov

Improving Pharmacokinetic Properties: Altering the structure to enhance absorption, distribution, metabolism, and excretion (ADME) profiles, leading to more effective and safer drugs.

Research has demonstrated that even small modifications to the quinolone core can lead to significant changes in antibacterial potency and spectrum. researchgate.net Therefore, the fundamental bicyclic structure of compounds like this compound represents a valuable starting point for the rational design of innovative antimicrobial agents needed to address the global challenge of antibiotic resistance. nih.gov

Future Research Directions and Unexplored Avenues

Advanced Mechanistic Studies on Host-Pathogen-Compound Interactions

While the primary mechanism of fluoroquinolones—inhibition of bacterial DNA gyrase and topoisomerase IV—is well-established, the broader interplay between the compound, the host's immune system, and the pathogen's virulence strategies remains a largely unexplored frontier. smolecule.com Future research should move beyond simple bactericidal activity to investigate these complex tripartite interactions.

Successful microbial pathogens have evolved sophisticated methods to overcome the host's innate and adaptive immune defenses. nih.gov These mechanisms, often involving a variety of virulence factors, allow bacteria to colonize, evade the immune system, and cause disease. nih.govnih.gov Some pathogens can even deliver virulence factors directly into the host cell cytoplasm using outer membrane vesicles (OMVs), altering host cell biology from a distance. plos.org

A critical area for future investigation is whether 6,8-Dimethoxymoxifloxacin, particularly at sub-inhibitory concentrations, can modulate the expression of bacterial virulence factors. nih.gov Studies have shown that some antibiotics can alter the expression of factors like toxins, adhesins, and capsules, which can, in turn, affect the pathogen's interaction with the host immune system. nih.govnih.gov Research is needed to determine if this compound can suppress virulence gene expression, thereby "disarming" the pathogen and making it more susceptible to host immune clearance. nih.gov

Furthermore, the direct and indirect effects of the compound on the host immune response warrant detailed study. The immune system employs a range of cells and responses, from phagocytosis by macrophages to the coordinated actions of T-cells and B-cells, to combat infections. nih.govimmunopaedia.org.za Future studies could explore how this compound influences cytokine production, neutrophil recruitment, and macrophage function during an infection. frontiersin.org Understanding these interactions is crucial, as they could reveal opportunities to use the compound not just to kill bacteria, but also to beneficially modulate the host's response to infection.

Combination Therapy Research with this compound and other Antimicrobial Agents

The rise of multidrug-resistant (MDR) bacteria is a significant global health threat, making combination therapy an increasingly vital strategy. nih.gov Combining antibiotics can produce synergistic effects, broaden the spectrum of activity, and reduce the likelihood of resistance emerging. mdpi.comnih.gov For fluoroquinolones, combination with β-lactams has shown synergistic activity against various Gram-negative bacilli. asm.orgnih.gov

Preliminary studies indicate that this compound has potential for synergistic effects when combined with other antibiotics, which could lead to more effective treatments for resistant infections. smolecule.com Future research should systematically evaluate combinations of this compound with various classes of antimicrobial agents against a panel of clinically relevant MDR pathogens.

Potential partners for combination therapy could include:

β-Lactams (e.g., Amoxicillin (B794), Ceftazidime, Meropenem): This class inhibits cell wall synthesis, a different mechanism from the DNA replication inhibition of fluoroquinolones. nih.gov This dual-target approach is a classic example of effective combination therapy. asm.orgnih.gov

Aminoglycosides (e.g., Tobramycin, Amikacin): These inhibit protein synthesis and their combination with cell-wall active agents can facilitate their entry into the bacterium. frontiersin.org Combining them with a fluoroquinolone could offer a powerful bactericidal effect. mdpi.com

Adjuvants/Potentiators: These are compounds that may not have intrinsic antimicrobial activity but can enhance the efficacy of an antibiotic by, for example, blocking resistance mechanisms like efflux pumps or β-lactamases. nih.govoup.com The combination of amoxicillin and clavulanic acid is a successful example of this approach. nih.gov

| Combination Agent Class | Example Agents | Rationale for Combination | Potential Research Focus |

|---|---|---|---|

| β-Lactams | Amoxicillin, Ceftazidime, Meropenem | Synergistic killing through dual targeting of cell wall synthesis and DNA replication. nih.govasm.orgnih.gov | In vitro synergy testing (checkerboard assays, time-kill curves) against MDR Gram-negative and Gram-positive isolates. |

| Aminoglycosides | Tobramycin, Amikacin | Different mechanisms of action (protein synthesis vs. DNA replication) may lead to enhanced bactericidal activity. mdpi.comfrontiersin.org | Evaluation of synergy and potential for reduced toxicity compared to aminoglycoside monotherapy. |

| Tetracyclines | Doxycycline | Investigated for treating infections with resistant organisms. nih.gov | Assessing efficacy against intracellular pathogens where both drug classes can achieve good penetration. |

| Resistance Adjuvants | Efflux Pump Inhibitors, β-Lactamase Inhibitors | Restore susceptibility in resistant strains by blocking specific resistance mechanisms. nih.govoup.com | Screening for novel adjuvants that specifically counteract fluoroquinolone resistance mechanisms. |

Exploration of Novel Drug Delivery Systems for Enhanced Therapeutic Outcomes

Novel drug delivery systems (NDDS) offer a promising strategy to improve the therapeutic index of antibiotics by enhancing their bioavailability, stability, and targeting to infection sites, while minimizing systemic toxicity. nih.govmdpi.comscielo.br For this compound, leveraging NDDS could overcome challenges associated with drug solubility, tissue penetration, and microbial biofilms. mdpi.com

Liposomes are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs. mdpi.comscielo.br They are biocompatible, biodegradable, and can fuse with bacterial membranes to release high concentrations of an antibiotic directly at the site of infection. mdpi.commdpi.com Studies with moxifloxacin (B1663623) have shown that liposomal formulations can be developed, and functionalizing these liposomes with iron chelators may help target bacteria like Mycobacterium tuberculosis. nih.gov

Polymeric nanoparticles , such as those made from poly(lactic-co-glycolic acid) (PLGA), are another advanced delivery platform. brieflands.com PLGA is biodegradable and biocompatible, and nanoparticles made from it can provide sustained drug release, improving residence time at the site of infection. brieflands.com For moxifloxacin, PLGA nanoparticles have been developed to enhance ocular bioavailability and for targeted delivery to intestinal epithelial cells by decorating the surface with transferrin. brieflands.comtandfonline.com Similar strategies could be applied to this compound to enhance its efficacy in specific types of infections.

Niosomes , vesicles composed of non-ionic surfactants, offer another cost-effective and stable alternative to liposomes for controlled drug delivery. researchgate.net Niosomal formulations of moxifloxacin have been successfully prepared for ophthalmic delivery, demonstrating sustained release. researchgate.net

| Delivery System | Description | Potential Advantages for this compound | Key Research Area |

|---|---|---|---|

| Liposomes | Vesicles made of one or more phospholipid bilayers. mdpi.comscielo.br | High biocompatibility, can carry both hydrophilic and lipophilic drugs, can be surface-modified for targeted delivery. mdpi.comnih.gov | Developing stable liposomal formulations of this compound and testing their efficacy against intracellular pathogens and biofilms. |

| Polymeric Nanoparticles (e.g., PLGA) | Solid colloidal particles made from biodegradable polymers. brieflands.com | Provides sustained/controlled release, improves drug stability, and allows for surface functionalization for targeting (e.g., with transferrin). brieflands.comtandfonline.com | Fabrication and characterization of this compound-loaded nanoparticles for treating chronic or deep-seated infections. |

| Niosomes | Vesicles formed from the self-assembly of non-ionic surfactants. researchgate.net | Cost-effective, highly stable, and can provide controlled drug release. researchgate.net | Formulation of niosomes for specific routes of administration, such as ophthalmic or topical, to improve local drug concentrations. |

High-Throughput Screening and Computational Approaches for Analog Discovery and Optimization

While this compound shows enhanced activity compared to its parent compound, there is always a need to stay ahead of evolving resistance. smolecule.com High-throughput screening (HTS) and computational chemistry offer powerful tools for the discovery and optimization of new fluoroquinolone analogs. frontiersin.orgnih.gov

Computational screening can be used to design and evaluate vast libraries of virtual compounds against a biological target, such as a mutant DNA gyrase known to confer resistance. nih.govscispace.com These in silico methods can predict binding affinity, study interaction patterns, and assess properties like ADMET (absorption, distribution, metabolism, excretion, and toxicity), thereby prioritizing the most promising candidates for synthesis and laboratory testing. nih.govscispace.com This rational design approach can significantly accelerate the discovery of new analogs with improved potency or the ability to overcome existing resistance mechanisms. nih.gov

Structure-Activity Relationship (SAR) studies are crucial for understanding how chemical modifications to the fluoroquinolone scaffold affect biological activity. mdpi.com By systematically altering different parts of the this compound molecule (e.g., the substituents at the C-7 or N-1 positions) and evaluating the resulting antibacterial activity, researchers can build predictive models. mdpi.comnih.gov These models, in turn, guide the design of new derivatives with optimized characteristics.

High-throughput screening (HTS) involves the rapid, automated testing of large numbers of chemical compounds in a biological assay. frontiersin.org While often used for initial lead discovery, it can also be integrated with virtual screening. A smaller, diverse set of compounds can be screened computationally, and the top hits can then be subjected to experimental HTS, creating a more efficient discovery pipeline. frontiersin.org

| Approach | Description | Application to this compound | Expected Outcome |

|---|---|---|---|

| Computational/Virtual Screening | Using computer models to screen large libraries of chemical structures for potential activity against a biological target. nih.govacs.org | Design and docking of novel analogs against wild-type and mutant bacterial topoisomerases. nih.govscispace.com | Identification of new chemical scaffolds or derivatives with predicted high binding affinity and favorable drug-like properties. nih.gov |

| Structure-Activity Relationship (SAR) Analysis | The study of how a molecule's chemical structure relates to its biological activity. mdpi.com | Systematic modification of the this compound structure to identify key functional groups for potency and spectrum. mdpi.comnih.gov | A clear understanding of the pharmacophore, guiding the rational design of more potent and less toxic analogs. |

| High-Throughput Screening (HTS) | Automated, rapid testing of many compounds for a specific biological activity. frontiersin.org | Screening of diverse chemical libraries to identify novel compounds that may synergize with this compound or have standalone activity against resistant strains. | Discovery of novel hit compounds that can be developed into new leads for antimicrobial drug development. |

常见问题

Q. What are the validated analytical methods for quantifying 6,8-Dimethoxymoxifloxacin in experimental samples?

Q. How should researchers design stability studies for this compound under varying storage conditions?

Methodological Answer:

- Conduct forced degradation studies under acidic/alkaline (0.1–1.0 M HCl/NaOH), oxidative (3% H₂O₂), thermal (40–60°C), and photolytic (ICH Q1B guidelines) conditions .

- Monitor degradation products using HPLC-DAD or UPLC-QTOF-MS to identify major degradation pathways. Compare results to stability profiles of structurally related fluoroquinolones (e.g., moxifloxacin) .

- Store bulk samples in tight containers at controlled room temperature (20–25°C) with <30% humidity to minimize hydrolytic degradation .

Advanced Research Questions

Q. How can structural modifications (e.g., 6,8-dimethoxy groups) impact the antibacterial activity and pharmacokinetic profile of moxifloxacin derivatives?

Methodological Answer:

- Perform structure-activity relationship (SAR) studies by synthesizing analogs with varying substituents at positions 6 and 7. Test against Gram-positive (e.g., S. pneumoniae) and Gram-negative (e.g., E. coli) strains using MIC assays .

- Evaluate pharmacokinetic parameters (e.g., plasma half-life, tissue penetration) in rodent models via serial blood sampling and LC-MS/MS analysis . Compare to unmodified moxifloxacin to assess bioavailability changes.

- Use molecular docking to predict binding affinity to DNA gyrase and topoisomerase IV, correlating with experimental MIC data .

Q. How to resolve contradictions in reported efficacy data for this compound across different in vitro and in vivo models?

Methodological Answer:

- Conduct a systematic review of existing studies to identify variables affecting outcomes (e.g., bacterial strain variability, inoculum size, animal model selection) .

- Perform meta-analysis with subgroup stratification (e.g., infection type, dosage regimen). Use statistical tools (e.g., RevMan) to calculate pooled effect sizes and heterogeneity (I² statistic).

- Design head-to-head comparative studies under standardized conditions (CLSI guidelines for in vitro, ISO 10993 for in vivo) to isolate confounding factors .

Q. What experimental strategies can validate the hypothesized reduction in phototoxicity for this compound compared to parent compounds?

Methodological Answer:

- Use 3T3 neutral red uptake phototoxicity assay (OECD 432) to quantify cytotoxicity under UVA/visible light exposure. Compare IC₅₀ values to moxifloxacin .

- Measure reactive oxygen species (ROS) generation via fluorescence probes (e.g., DCFH-DA) in keratinocyte cultures. Correlate with methoxy group-induced electron-withdrawing effects.

- Conduct in vivo phototoxicity testing in hairless mice (SkH-1 strain) with histopathological analysis of skin lesions post-irradiation .

Methodological Notes

- Reference Standards : Always use pharmacopeial-grade standards (e.g., USP Moxifloxacin Hydrochloride RS) for calibration to ensure regulatory compliance .

- Data Reproducibility : Document experimental parameters (e.g., pH, solvent purity, incubation time) rigorously to enable cross-study comparisons .

- Ethical Compliance : For in vivo studies, adhere to institutional animal care protocols (e.g., AAALAC guidelines) and include sham controls to validate results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。